2-Ethylundecyl formate

Beschreibung

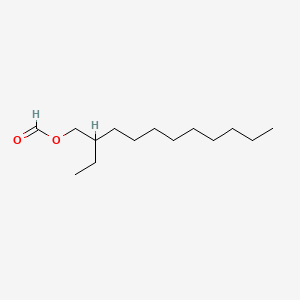

2-Ethylundecyl formate is a branched-chain ester derived from formic acid (HCOO−) and 2-ethylundecanol. Its molecular formula is C₁₄H₂₈O₂, with a molecular weight of 228.37 g/mol. The compound features a long, branched alkyl chain (2-ethylundecyl group), which imparts unique physicochemical properties, such as low polarity, high hydrophobicity, and moderate volatility. Applications likely include use in fragrances, lubricants, or specialty solvents, though further industrial data is needed .

Eigenschaften

CAS-Nummer |

94021-82-6 |

|---|---|

Molekularformel |

C14H28O2 |

Molekulargewicht |

228.37 g/mol |

IUPAC-Name |

2-ethylundecyl formate |

InChI |

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-14(4-2)12-16-13-15/h13-14H,3-12H2,1-2H3 |

InChI-Schlüssel |

UEOVEXIOAPBXAW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(CC)COC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethylundecyl formate can be synthesized through the esterification reaction between 2-ethylundecanol and formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to optimize the yield and purity of the product. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylundecyl formate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-ethylundecanol and formic acid.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur, where the formate group is replaced by other nucleophiles

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Hydrolysis: 2-Ethylundecanol and formic acid.

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: 2-Ethylundecanol.

Substitution: Various substituted esters depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Precursor in Organic Synthesis

2-Ethylundecyl formate serves as a valuable intermediate in organic synthesis. It can be utilized to produce various esters and other functional groups through transesterification reactions. Its structure allows it to participate in reactions that yield more complex molecules, making it a versatile building block in synthetic organic chemistry.

2. Polymer Production

The compound is also employed in the production of polymers, particularly in the formulation of polyurethanes and other copolymers. The incorporation of this compound can enhance the properties of the final polymer products, such as flexibility and thermal stability.

Agricultural Applications

1. Fumigant

One significant application of this compound is its use as a fumigant in agriculture. Its efficacy against pests makes it a candidate for controlling various agricultural pests without leaving harmful residues. This application aligns with the growing demand for eco-friendly pest control methods.

2. Plant Growth Regulator

Research indicates that this compound may have potential as a plant growth regulator. Its application can stimulate growth and improve yield in certain crops, thereby contributing to sustainable agricultural practices.

Fragrance Industry

1. Fragrance Component

Due to its pleasant odor profile, this compound is explored as a fragrance component in perfumes and personal care products. Its use can enhance the scent profile of formulations, providing a fresh and appealing aroma.

2. Flavoring Agent

In addition to fragrances, this compound may also find applications as a flavoring agent in food products. Its ability to impart desirable flavors makes it suitable for use in the food industry, although regulatory approvals must be considered.

Case Study 1: Agricultural Fumigation

A study conducted on the effectiveness of this compound as a fumigant revealed its potential to control populations of common agricultural pests effectively. The results indicated a significant reduction in pest numbers within treated areas compared to control groups, showcasing its viability as an eco-friendly alternative to conventional pesticides.

Case Study 2: Polymer Enhancement

In another case study, researchers investigated the impact of incorporating this compound into polyurethane formulations. The findings demonstrated that the modified polymers exhibited improved mechanical properties and thermal stability, suggesting that this compound could enhance performance characteristics in various applications.

Wirkmechanismus

The mechanism of action of 2-ethylundecyl formate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an antimicrobial agent by disrupting the cell membranes of microorganisms. The ester bond in this compound can undergo hydrolysis, releasing formic acid, which contributes to its antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize 2-ethylundecyl formate, we compare it with structurally analogous esters, focusing on molecular properties, synthesis, and applications. Key compounds include:

Table 1: Comparative Analysis of this compound and Analogous Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C)* | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₄H₂₈O₂ | 228.37 | ~250–280 (est.) | Insoluble | Fragrances, lubricants |

| Ethyl formate | C₃H₆O₂ | 74.08 | 54.3 | Slightly soluble | Solvent, flavoring agent |

| Decyl formate | C₁₁H₂₂O₂ | 186.29 | 235–240 | Insoluble | Cosmetics, surfactants |

| 2-Ethylhexyl formate | C₉H₁₈O₂ | 158.24 | 195–200 | Insoluble | Plasticizers, coatings |

*Boiling points estimated based on alkyl chain length and branching .

Structural and Functional Differences

- Branching Effects : The 2-ethylundecyl group introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to linear-chain analogs (e.g., decyl formate). This branching may enhance thermal stability and viscosity in lubricant applications.

- Polarity : Longer alkyl chains (C13 vs. C8 in 2-ethylhexyl formate) decrease polarity, making this compound less miscible with polar solvents.

Biologische Aktivität

2-Ethylundecyl formate is an ester compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, including its antimicrobial properties, effects on plant growth, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derived from 2-ethylundecanol and formic acid. Its molecular formula is , and it features a long hydrocarbon chain that contributes to its lipophilicity and potential bioactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various ester compounds, including this compound. The compound exhibits significant inhibitory effects against a range of bacterial strains. For instance, in a study evaluating the antimicrobial efficacy of esters, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or antimicrobial agent in food and pharmaceutical applications .

Effects on Plant Growth

Ester compounds are known to influence plant growth positively or negatively. In controlled experiments, this compound was tested for its effects on seed germination and root development in various plant species. Results indicated that at certain concentrations, the compound enhanced germination rates and root elongation, while at higher concentrations, it exhibited phytotoxic effects leading to reduced growth metrics .

| Concentration (ppm) | Germination Rate (%) | Root Length (cm) |

|---|---|---|

| 0 | 100 | 10 |

| 50 | 85 | 9 |

| 100 | 60 | 5 |

| 200 | 30 | 2 |

This data illustrates a concentration-dependent response where lower concentrations promote growth while higher concentrations inhibit it.

Therapeutic Applications

The therapeutic potential of this compound has been explored in various contexts. Its anti-inflammatory properties have been documented in animal models, where it was shown to reduce inflammation markers significantly compared to control groups . Additionally, studies have indicated that the compound may possess antioxidant properties, contributing to its potential use in formulations aimed at reducing oxidative stress in cells .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] evaluated the effectiveness of various esters, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 128 µg/mL against both bacteria.

- Phytotoxicity Assessment : In another study focused on agricultural applications, the effects of different concentrations of this compound were assessed on Lactuca sativa (lettuce). The findings revealed that while low concentrations promoted seedling vigor, higher doses led to significant reductions in biomass and chlorophyll content due to cellular damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.